N-(4-Fluorobenzyl)-2,4-dimethylaniline
Description
N-(4-Fluorobenzyl)-2,4-dimethylaniline (CAS: 356531-49-2) is a fluorinated aromatic amine with the molecular formula C₁₅H₁₆FN and a molecular weight of 229.30 g/mol . Structurally, it consists of a 2,4-dimethylaniline moiety linked via a benzyl group to a para-fluorine substituent (Figure 1).
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dimethylaniline |
InChI |
InChI=1S/C15H16FN/c1-11-3-8-15(12(2)9-11)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
OKLMWIZFDHMEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Fluorobenzyl Derivatives
N-(4-Fluorobenzyl)-2,6-dimethylaniline (CAS: 1040686-31-4)
- Molecular Formula : C₁₅H₁₆FN (identical to the target compound).
- Structural Difference : Methyl groups at the 2- and 6-positions of the aniline ring instead of 2,4-positions.
- Implications : Altered steric hindrance may affect reactivity in substitution reactions or binding interactions in biological systems .
N-(2-Fluorobenzyl)-2,4-dimethylaniline (CAS: 402-46-0)
Nitro-Substituted Analogues: Schiff Base Derivatives
N-(2-Nitrobenzalidene)-2,4-dimethylaniline and N-(3-Nitrobenzalidene)-2,4-dimethylaniline
- Structural Features : Nitro groups at the 2- or 3-positions of the benzylidene moiety instead of fluorine.
- Optical Transparency: Maximum one-photon absorption (OPA) wavelengths <450 nm, enabling transparency in visible/near-IR regions .
- Comparison : The fluorine substituent in N-(4-Fluorobenzyl)-2,4-dimethylaniline may enhance optical transparency further due to reduced electron-withdrawing effects compared to nitro groups.
Parent Compound: 2,4-Dimethylaniline (2,4-DMA)
- Applications : Precursor for dyes and veterinary drugs .
- Toxicity: Classified as a Group 3 carcinogen with environmental persistence .
- Modification Impact : Introduction of the 4-fluorobenzyl group likely reduces volatility and improves biodegradability compared to 2,4-DMA, though toxicity data for the fluorinated derivative remains scarce.
Medicinal Chemistry Derivatives
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
Physical Properties
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